Cas no 1706533-03-0 (2-{6-hydroxy-5-methyl-5,7-diazaspiro[3.4]oct-6-en-8-yl}acetic acid)
![2-{6-hydroxy-5-methyl-5,7-diazaspiro[3.4]oct-6-en-8-yl}acetic acid structure](https://www.kuujia.com/scimg/cas/1706533-03-0x500.png)
2-{6-hydroxy-5-methyl-5,7-diazaspiro[3.4]oct-6-en-8-yl}acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(5-Methyl-6-oxo-5,7-diazaspiro[3.4]octan-8-yl)acetic acid
- 2-{6-hydroxy-5-methyl-5,7-diazaspiro[3.4]oct-6-en-8-yl}acetic acid
-
- Inchi: 1S/C9H14N2O3/c1-11-8(14)10-6(5-7(12)13)9(11)3-2-4-9/h6H,2-5H2,1H3,(H,10,14)(H,12,13)
- InChI Key: QJXPCKKIXLOKJY-UHFFFAOYSA-N
- SMILES: O=C1N([H])C([H])(C([H])([H])C(=O)O[H])C2(C([H])([H])C([H])([H])C2([H])[H])N1C([H])([H])[H]
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 286
- Topological Polar Surface Area: 69.6
2-{6-hydroxy-5-methyl-5,7-diazaspiro[3.4]oct-6-en-8-yl}acetic acid Security Information
- Storage Condition:(BD620154)
2-{6-hydroxy-5-methyl-5,7-diazaspiro[3.4]oct-6-en-8-yl}acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM211587-1g |
2-(5-Methyl-6-oxo-5,7-diazaspiro[3.4]octan-8-yl)acetic acid |
1706533-03-0 | 97% | 1g |
$*** | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7100-500MG |
2-{6-hydroxy-5-methyl-5,7-diazaspiro[3.4]oct-6-en-8-yl}acetic acid |
1706533-03-0 | 95% | 500MG |
¥ 4,270.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7100-1G |
2-{6-hydroxy-5-methyl-5,7-diazaspiro[3.4]oct-6-en-8-yl}acetic acid |
1706533-03-0 | 95% | 1g |
¥ 6,402.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7100-100MG |
2-{6-hydroxy-5-methyl-5,7-diazaspiro[3.4]oct-6-en-8-yl}acetic acid |
1706533-03-0 | 95% | 100MG |
¥ 1,603.00 | 2023-04-14 | |
Ambeed | A462463-1g |
2-(5-Methyl-6-oxo-5,7-diazaspiro[3.4]octan-8-yl)acetic acid |
1706533-03-0 | 98% | 1g |
$1287.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7100-100mg |
2-{6-hydroxy-5-methyl-5,7-diazaspiro[3.4]oct-6-en-8-yl}acetic acid |
1706533-03-0 | 95% | 100mg |
¥1604.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7100-500.0mg |
2-{6-hydroxy-5-methyl-5,7-diazaspiro[3.4]oct-6-en-8-yl}acetic acid |
1706533-03-0 | 95% | 500.0mg |
¥4269.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7100-5.0g |
2-{6-hydroxy-5-methyl-5,7-diazaspiro[3.4]oct-6-en-8-yl}acetic acid |
1706533-03-0 | 95% | 5.0g |
¥19206.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7100-500mg |
2-{6-hydroxy-5-methyl-5,7-diazaspiro[3.4]oct-6-en-8-yl}acetic acid |
1706533-03-0 | 95% | 500mg |
¥4269.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7100-5g |
2-{6-hydroxy-5-methyl-5,7-diazaspiro[3.4]oct-6-en-8-yl}acetic acid |
1706533-03-0 | 95% | 5g |
¥19206.0 | 2024-04-23 |
2-{6-hydroxy-5-methyl-5,7-diazaspiro[3.4]oct-6-en-8-yl}acetic acid Related Literature
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
-
3. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
Additional information on 2-{6-hydroxy-5-methyl-5,7-diazaspiro[3.4]oct-6-en-8-yl}acetic acid
Introduction to 2-{6-hydroxy-5-methyl-5,7-diazaspiro[3.4]oct-6-en-8-yl}acetic Acid (CAS No. 1706533-03-0)
2-{6-hydroxy-5-methyl-5,7-diazaspiro[3.4]oct-6-en-8-yl}acetic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1706533-03-0, belongs to a class of molecules known for their unique structural and functional properties. The presence of a spirocyclic structure, combined with hydroxyl and methyl substituents, makes this compound a promising candidate for various biological applications.
The molecular framework of 2-{6-hydroxy-5-methyl-5,7-diazaspiro[3.4]oct-6-en-8-yl}acetic acid is characterized by a spiro linkage between a pyrazole ring and an octene backbone. This unique arrangement contributes to its distinct chemical behavior and potential biological activity. The compound’s synthesis involves complex organic transformations, including cyclization and functional group interconversions, which highlight the expertise required in its preparation.
Recent advancements in medicinal chemistry have demonstrated the importance of spirocyclic compounds in drug design. These molecules often exhibit enhanced binding affinity and selectivity due to their rigid three-dimensional structures. In particular, the spirocyclic core of 2-{6-hydroxy-5-methyl-5,7-diazaspiro[3.4]oct-6-en-8-yl}acetic acid has been investigated for its potential in modulating various biological pathways.
One of the most compelling aspects of this compound is its role as a precursor in the synthesis of biologically active derivatives. Researchers have explored its utility in creating novel analogs with enhanced pharmacological properties. For instance, modifications at the hydroxyl and methyl positions have led to compounds with improved solubility and metabolic stability, making them more suitable for therapeutic applications.
The pharmacological profile of 2-{6-hydroxy-5-methyl-5,7-diazaspiro[3.4]oct-6-en-8-yl}acetic acid has been studied in several preclinical models. Initial findings suggest that it may exhibit inhibitory effects on certain enzymes and receptors involved in inflammation and pain signaling. These properties make it a valuable candidate for developing treatments targeting chronic inflammatory disorders.
In addition to its potential therapeutic applications, this compound has also attracted interest in the field of chemical biology. Its unique structural features provide a platform for studying enzyme-substrate interactions and molecular recognition processes. By understanding how this molecule interacts with biological targets, researchers can gain insights into the mechanisms underlying various diseases.
The synthesis of 2-{6-hydroxy-5-methyl-5,7-diazaspiro[3.4]oct-6-en-8-yl}acetic acid represents a significant achievement in synthetic organic chemistry. The use of advanced catalytic methods and chiral auxiliaries has enabled the production of enantiomerically pure forms of this compound, which is crucial for evaluating its biological activity without interference from racemic impurities.
Ongoing research continues to uncover new applications for this compound in both academic and industrial settings. Collaborative efforts between chemists and biologists are essential for translating these findings into tangible therapeutic benefits. As our understanding of molecular interactions grows, compounds like 2-{6-hydroxy-5-methyl-5,7-diazaspiro[3.4]oct-6-en-8-yl}acetic acid are expected to play a pivotal role in the next generation of pharmaceuticals.
The future prospects for this compound are promising, with several ongoing studies exploring its potential in treating neurological disorders and metabolic diseases. By leveraging cutting-edge technologies such as high-throughput screening and computational modeling, researchers aim to identify new derivatives with improved efficacy and reduced side effects.
In conclusion, 2-{6-hydroxy-5-methyl-5,7-diazaspiro[3.4]oct-6-en-8-yloic acid (CAS No. 1706533-03) is a remarkable example of how structural innovation can lead to novel therapeutic agents. Its unique chemical properties and biological potential make it a cornerstone in modern drug discovery efforts. As research progresses, this compound is poised to contribute significantly to advancements in medicine and chemical biology.
1706533-03-0 (2-{6-hydroxy-5-methyl-5,7-diazaspiro[3.4]oct-6-en-8-yl}acetic acid) Related Products
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
